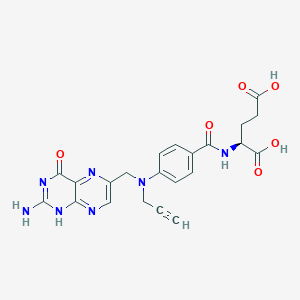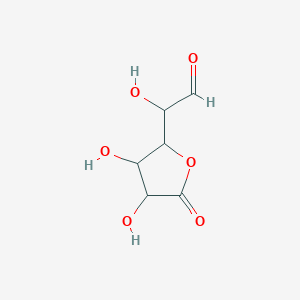
Glucuronolactone
Overview
Description
Glucurolactone, also known as glucuronolactone, is a naturally occurring compound that belongs to the group of carbohydrates known as lactones. It is commonly found in various dietary sources, including fruits, vegetables, and grains. Glucurolactone is also produced by the human body as a byproduct of glucose metabolism. It plays a crucial role in the body’s natural detoxification process by enhancing the elimination of harmful substances, such as drugs, pollutants, and toxins .
Mechanism of Action
- Glucuronolactone is a naturally occurring substance that plays an essential role in nearly all connective tissues .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Biochemical Analysis
Biochemical Properties
Glucuronolactone plays a crucial role in the body’s natural detoxification process by enhancing the elimination of harmful substances, such as drugs, pollutants, and toxins . It achieves this by acting as a precursor for the production of glucuronic acid, a substance that binds to toxins and facilitates their elimination through urine and feces . In addition to its detoxification properties, this compound is also known for its energizing effects .
Cellular Effects
This compound is commonly included in energy drinks and dietary supplements due to its ability to improve physical performance, increase alertness, and reduce fatigue . It achieves these effects by stimulating the central nervous system and enhancing the utilization of glucose, the primary source of energy for the body .
Molecular Mechanism
Chemically, this compound is a cyclic ester of D-glucuronic acid, a six-carbon sugar acid derived from glucose . Once ingested, this compound is rapidly absorbed in the small intestine and enters the bloodstream . It is then transported to the liver, where it is metabolized into glucuronic acid through the action of the enzyme this compound reductase .
Temporal Effects in Laboratory Settings
It is known that this compound is a stable compound and is soluble in water , which makes it suitable for various applications in the food and pharmaceutical industries .
Metabolic Pathways
This compound is metabolized in the liver into glucuronic acid through the action of the enzyme this compound reductase
Transport and Distribution
Once ingested, this compound is rapidly absorbed in the small intestine and enters the bloodstream . It is then transported to the liver, where it is metabolized into glucuronic acid .
Subcellular Localization
Given that it is metabolized in the liver, it is likely that it is localized in the liver cells where it interacts with the enzyme this compound reductase .
Preparation Methods
Synthetic Routes and Reaction Conditions
Glucurolactone can be synthesized from glucose through a catalytic oxidation process. The method involves dissolving glucose in deionized water to obtain a glucose solution, which is then illuminated using an ultraviolet lamp. Hydrogen peroxide is added during the reaction process, and the catalytic oxidation is carried out under stirring conditions at a temperature of 20-60°C for 1-4 hours. The resulting glucose acid solution is filtered, concentrated under reduced pressure, and crystallized to obtain glucurolactone .
Industrial Production Methods
Industrial production of glucurolactone typically involves the use of glucose as a starting material. The process includes steps such as catalytic oxidation, filtration, concentration, and crystallization. This method is advantageous as it shortens the production period, reduces production costs, and minimizes industrial pollution .
Chemical Reactions Analysis
Types of Reactions
Glucurolactone undergoes various chemical reactions, including:
Oxidation: Glucurolactone can be oxidized to form glucaric acid.
Reduction: It can be reduced to form glucuronic acid.
Substitution: Glucurolactone can participate in substitution reactions to form glucuronides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Enzymes like glucuronosyltransferase facilitate the formation of glucuronides.
Major Products
Glucaric acid: Formed through oxidation.
Glucuronic acid: Formed through reduction.
Glucuronides: Formed through substitution reactions.
Scientific Research Applications
Glucurolactone has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of various compounds, including glucaric acid and glucuronides.
Biology: Studied for its role in detoxification processes and its effects on the central nervous system.
Medicine: Investigated for its potential benefits in enhancing physical performance, reducing fatigue, and improving cognitive function. It is also used in energy drinks and dietary supplements.
Industry: Utilized in the food and pharmaceutical industries due to its stability and solubility in water .
Comparison with Similar Compounds
Similar Compounds
Glucaric acid: A product of glucurolactone oxidation, known for its detoxifying properties.
Glucuronic acid: A product of glucurolactone reduction, involved in detoxification processes.
Xylitol: A sugar alcohol that shares some metabolic pathways with glucurolactone.
Uniqueness
Glucurolactone is unique due to its dual role in detoxification and energy enhancement. Unlike other similar compounds, it is commonly included in energy drinks and dietary supplements for its ability to improve physical performance, increase alertness, and reduce fatigue .
Properties
IUPAC Name |
2-(3,4-dihydroxy-5-oxooxolan-2-yl)-2-hydroxyacetaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h1-5,8-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYUXSRADSPPKRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C(C1C(C(C(=O)O1)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40872006 | |
| Record name | (3,4-Dihydroxy-5-oxooxolan-2-yl)(hydroxy)acetaldehyde (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40872006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32449-92-6, 14474-04-5 | |
| Record name | Glucoxy | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=656 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | D-Glucuronic acid, .gamma.-lactone | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Glucurolactone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.397 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | L-Gulofuranuronic acid, gamma-lactone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


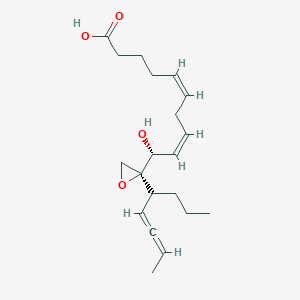
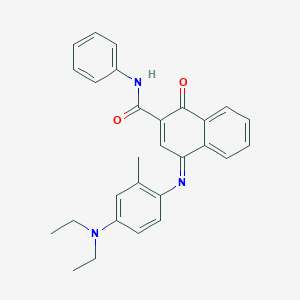
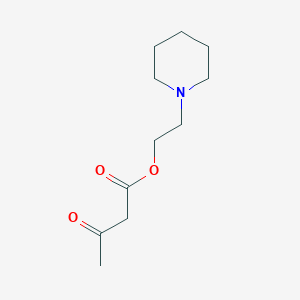

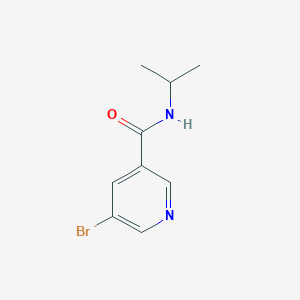
![(S)-[1-[(Benzyloxy)carbamoyl]-2-hydroxyethyl]carbamic acid benzyl ester](/img/structure/B27747.png)
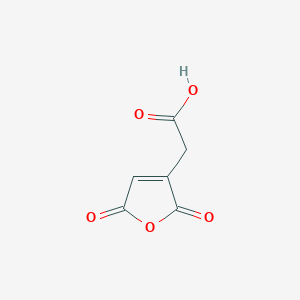
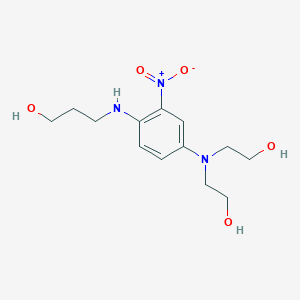
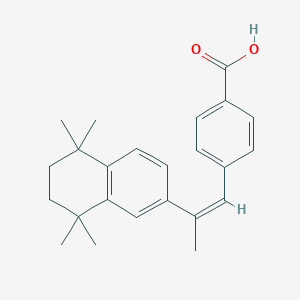

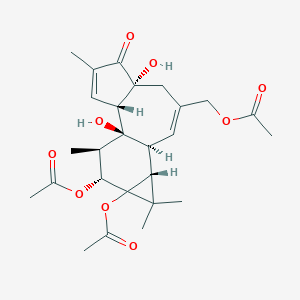
![4-[(S)-3-[(1,1-Dimethylethyl)amino]-2-hydroxypropoxy]benzeneethanol](/img/structure/B27762.png)
